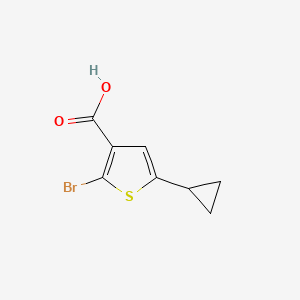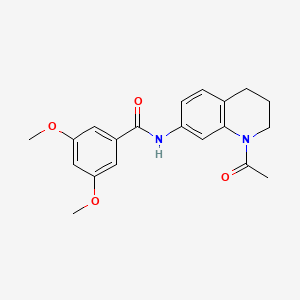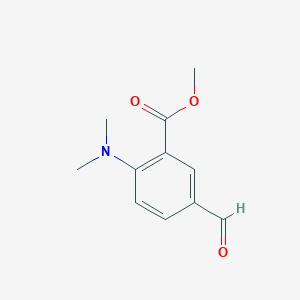
Methyl 2-(dimethylamino)-5-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(dimethylamino)-5-formylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research as a fluorescent probe for detecting the presence of free radicals and other reactive oxygen species in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Processes : Methyl 2-(dimethylamino)-5-formylbenzoate is involved in complex chemical syntheses. For instance, it is used in the preparation of new chemical entities for treating hyperproliferative disorders, inflammatory disorders, and cancer, as demonstrated by Kucerovy et al. (1997) in their development of a prototype process for synthesizing Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, starting from 5-formylsalicylic acid and other compounds (Kucerovy et al., 1997).
Reactions and Derivatives : Methyl 2-(dimethylamino)-5-formylbenzoate reacts with various compounds to yield different derivatives. For instance, Reynolds and Allan (1969) described its reactions with N,N-dimethylformamide, leading to benzochroman-4-ones (Reynolds & Allan, 1969).
Formation of Isoindolin-1-one Derivatives : Ibrahimi et al. (2020) developed a one-pot synthesis of new 3-benzylphthalide derivatives using a strategy based on tetrakis(dimethylamino)ethylene (TDAE), involving the reactions of substituted methyl-2-formylbenzoates (Ibrahimi et al., 2020).
Organometallic Applications : Meller et al. (1998) researched the reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron, revealing insights into the organometallic chemistry and potential applications of derivatives of Methyl 2-(dimethylamino)-5-formylbenzoate (Meller et al., 1998).
Biomedical Research
Cytotoxic Activity : Deady et al. (2003) investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, where one of the intermediate compounds involved a dimethylamino group, showing potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Anticancer Agents and Pharmacokinetics : Lukka et al. (2012) compared a series of benzonaphthyridine anti-cancer agents, including those with a dimethylamino group, revealing significant insights into the pharmacokinetics and antitumor activity of these compounds (Lukka et al., 2012).
Agricultural Applications
- Use in Herbicides : Mereiter (2011) studied the molecule of triflusulfuron-methyl, which includes a dimethylaminotriazinyl-urea group, showcasing its application in agricultural chemistry, particularly as a herbicide (Mereiter, 2011).
Photonics and Material Science
- Nonlinear Optical Properties : Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, including a compound with a dimethylamino group, showing potential applications in photonic devices (Nair et al., 2022).
Environmental and Analytical Chemistry
Monitoring Carbon Dioxide Levels : Wang et al. (2015) developed novel fluorescent probes based on derivatives of Methyl 2-(dimethylamino)-5-formylbenzoate for real-time monitoring of low carbon dioxide levels, demonstrating their application in environmental monitoring (Wang et al., 2015).
Selenium Detection : Demeyere and Hoste (1962) explored 4-Dimethylamino-1,2-phenylenediamine as a reagent for selenium detection, highlighting the analytical chemistry applications of derivatives of Methyl 2-(dimethylamino)-5-formylbenzoate (Demeyere & Hoste, 1962).
Propiedades
IUPAC Name |
methyl 2-(dimethylamino)-5-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10-5-4-8(7-13)6-9(10)11(14)15-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNYMOZHXCCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dimethylamino)-5-formylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2805543.png)
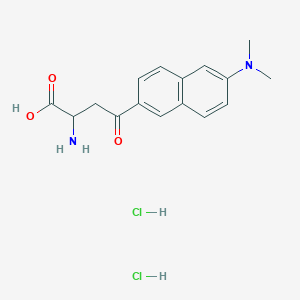
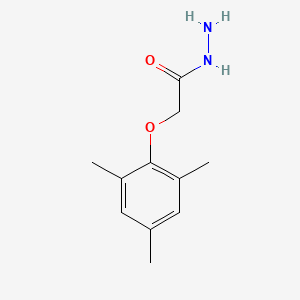
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2805552.png)
![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2805553.png)

![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)
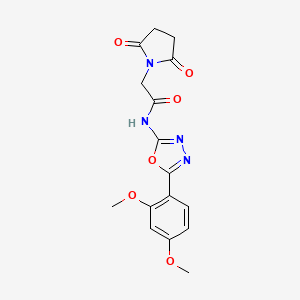


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)

